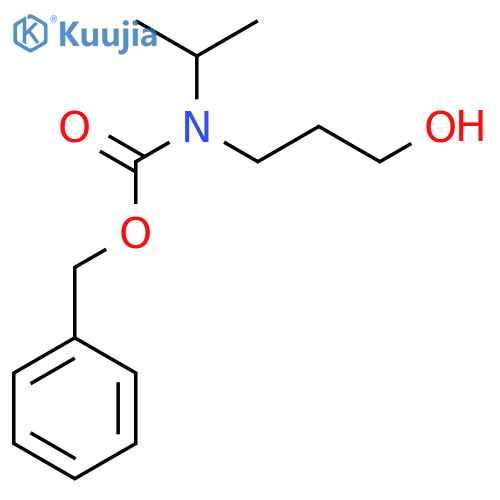

Cas no 1183551-89-4 (Benzyl (3-hydroxypropyl)(isopropyl)carbamate)

Benzyl (3-hydroxypropyl)(isopropyl)carbamate 化学的及び物理的性質

名前と識別子

-

- EN300-6976818

- Benzyl (3-hydroxypropyl)(isopropyl)carbamate

- CS-0348225

- benzyl N-(3-hydroxypropyl)-N-(propan-2-yl)carbamate

- SCHEMBL17747886

- 1183551-89-4

-

- インチ: 1S/C14H21NO3/c1-12(2)15(9-6-10-16)14(17)18-11-13-7-4-3-5-8-13/h3-5,7-8,12,16H,6,9-11H2,1-2H3

- InChIKey: BYMUVFKAUWOXRM-UHFFFAOYSA-N

- ほほえんだ: O(CC1C=CC=CC=1)C(N(CCCO)C(C)C)=O

計算された属性

- せいみつぶんしりょう: 251.15214353g/mol

- どういたいしつりょう: 251.15214353g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 7

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

Benzyl (3-hydroxypropyl)(isopropyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6976818-0.5g |

benzyl N-(3-hydroxypropyl)-N-(propan-2-yl)carbamate |

1183551-89-4 | 95.0% | 0.5g |

$603.0 | 2025-03-12 | |

| Enamine | EN300-6976818-5.0g |

benzyl N-(3-hydroxypropyl)-N-(propan-2-yl)carbamate |

1183551-89-4 | 95.0% | 5.0g |

$1821.0 | 2025-03-12 | |

| Enamine | EN300-6976818-10.0g |

benzyl N-(3-hydroxypropyl)-N-(propan-2-yl)carbamate |

1183551-89-4 | 95.0% | 10.0g |

$2701.0 | 2025-03-12 | |

| Enamine | EN300-6976818-2.5g |

benzyl N-(3-hydroxypropyl)-N-(propan-2-yl)carbamate |

1183551-89-4 | 95.0% | 2.5g |

$1230.0 | 2025-03-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418895-50mg |

Benzyl (3-hydroxypropyl)(isopropyl)carbamate |

1183551-89-4 | 98% | 50mg |

¥22032.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418895-1g |

Benzyl (3-hydroxypropyl)(isopropyl)carbamate |

1183551-89-4 | 98% | 1g |

¥26222.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418895-500mg |

Benzyl (3-hydroxypropyl)(isopropyl)carbamate |

1183551-89-4 | 98% | 500mg |

¥27255.00 | 2024-08-09 | |

| Enamine | EN300-6976818-0.1g |

benzyl N-(3-hydroxypropyl)-N-(propan-2-yl)carbamate |

1183551-89-4 | 95.0% | 0.1g |

$553.0 | 2025-03-12 | |

| Enamine | EN300-6976818-1.0g |

benzyl N-(3-hydroxypropyl)-N-(propan-2-yl)carbamate |

1183551-89-4 | 95.0% | 1.0g |

$628.0 | 2025-03-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418895-250mg |

Benzyl (3-hydroxypropyl)(isopropyl)carbamate |

1183551-89-4 | 98% | 250mg |

¥28142.00 | 2024-08-09 |

Benzyl (3-hydroxypropyl)(isopropyl)carbamate 関連文献

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

Benzyl (3-hydroxypropyl)(isopropyl)carbamateに関する追加情報

Benzyl (3-hydroxypropyl)(isopropyl)carbamate (CAS 1183551-89-4): A Comprehensive Overview

Benzyl (3-hydroxypropyl)(isopropyl)carbamate (CAS 1183551-89-4) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, material science, and synthetic applications. This carbamate derivative is characterized by its unique structural features, including a benzyl group, a 3-hydroxypropyl moiety, and an isopropyl substituent. Its molecular formula and precise structure make it a valuable intermediate in the synthesis of more complex molecules.

The compound's chemical properties are influenced by its functional groups. The presence of the carbamate group (-NHCOO-) provides stability and versatility, while the hydroxypropyl group enhances its solubility in polar solvents. These attributes make Benzyl (3-hydroxypropyl)(isopropyl)carbamate a preferred choice for researchers working on drug discovery, polymer chemistry, and agrochemical formulations.

In recent years, the demand for carbamate derivatives has surged due to their applications in pharmaceutical intermediates and biodegradable materials. A common question among researchers is: "What are the synthetic routes for Benzyl (3-hydroxypropyl)(isopropyl)carbamate?" The compound is typically synthesized via the reaction of isopropyl isocyanate with 3-hydroxypropyl benzyl alcohol, followed by purification steps to achieve high yields and purity.

Another hot topic in the scientific community is the green chemistry approach to synthesizing such compounds. Researchers are exploring eco-friendly catalysts and solvent-free conditions to produce Benzyl (3-hydroxypropyl)(isopropyl)carbamate with minimal environmental impact. This aligns with the global push toward sustainable and green synthetic methodologies.

The applications of Benzyl (3-hydroxypropyl)(isopropyl)carbamate extend beyond the lab. It is often used as a building block in the development of bioactive molecules, including potential therapeutics for neurological disorders. Its hydrophilic-lipophilic balance (HLB) makes it suitable for formulating drug delivery systems, a trending area in nanomedicine.

Market trends indicate a growing interest in high-purity carbamates, driven by advancements in precision medicine and custom synthesis. Companies specializing in fine chemicals are investing in scalable production methods for Benzyl (3-hydroxypropyl)(isopropyl)carbamate to meet the demands of pharmaceutical and biotech industries.

For those wondering, "Is Benzyl (3-hydroxypropyl)(isopropyl)carbamate compatible with other reagents?", the answer lies in its reactivity profile. The compound exhibits moderate reactivity with nucleophiles and electrophiles, making it a versatile intermediate in multi-step synthesis. However, storage under inert conditions is recommended to maintain its stability.

In conclusion, Benzyl (3-hydroxypropyl)(isopropyl)carbamate (CAS 1183551-89-4) is a compound of significant scientific and industrial relevance. Its unique properties, coupled with its applications in drug development and material science, position it as a key player in the evolving landscape of specialty chemicals. As research continues, its potential in emerging fields like bioconjugation and smart materials is expected to expand further.

1183551-89-4 (Benzyl (3-hydroxypropyl)(isopropyl)carbamate) 関連製品

- 2228682-24-2(4-(5-methylpyridin-3-yl)-1,3-oxazolidin-2-one)

- 848369-77-7(N-3-(Aminocarbonothioyl)phenylcyclopropanecarboxamide)

- 1622004-07-2(Tert-butyl 5-amino-2-fluoro-4-methylbenzoate)

- 885278-87-5(2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde)

- 1483952-83-5(2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE)

- 1326936-24-6(1-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine)

- 68819-83-0(Methyl 4-bromobenzylcarbamate)

- 80234-65-7(8(S),15(S)-DiHETE (Z, E, Z, E))

- 477889-44-4((E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide)

- 2171794-54-8(3-(1-amino-3,3-difluorocyclopentyl)-1-azabicyclo2.2.2octan-3-ol)